4-Hydrazinyl-2-(trifluoromethyl)pyridine

medicinal chemistry synthetic methodology heterocyclic chemistry

This 4-hydrazinyl-2-(trifluoromethyl)pyridine isomer features a predicted pKa of 3.78, markedly lower than the 2-hydrazinyl isomer (pKa ~8.89), dictating protonation and nucleophilicity. This regiospecificity enables synthesis of 4-position-fused triazoles and pyridazines—scaffolds critical for kinase inhibitor and anticancer agent SAR libraries. Standard research-grade purity for immediate procurement.

Molecular Formula C6H6F3N3
Molecular Weight 177.13
CAS No. 1228535-68-9
Cat. No. B596743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazinyl-2-(trifluoromethyl)pyridine
CAS1228535-68-9
Molecular FormulaC6H6F3N3
Molecular Weight177.13
Structural Identifiers
SMILESC1=CN=C(C=C1NN)C(F)(F)F
InChIInChI=1S/C6H6F3N3/c7-6(8,9)5-3-4(12-10)1-2-11-5/h1-3H,10H2,(H,11,12)
InChIKeyDCGUIGHUMMJNKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydrazinyl-2-(trifluoromethyl)pyridine (CAS 1228535-68-9) — Technical Baseline and Core Identifiers


4-Hydrazinyl-2-(trifluoromethyl)pyridine (CAS 1228535-68-9, MFCD20483096) is a heterocyclic small molecule scaffold with the molecular formula C6H6F3N3 and a molecular weight of 177.13 g/mol [1]. Its canonical SMILES is NNC1=CC=NC(C(F)(F)F)=C1 . The compound features a 2-(trifluoromethyl)pyridine core with a hydrazinyl substituent at the 4-position, offering distinct physicochemical properties including a predicted pKa of 3.78±0.70, a predicted density of 1.442±0.06 g/cm³, and a predicted boiling point of 241.8±40.0 °C . It is a versatile building block for synthesizing nitrogen-containing heterocycles such as pyrazoles, triazoles, and pyridazines [1].

Why Generic Substitution of 4-Hydrazinyl-2-(trifluoromethyl)pyridine (CAS 1228535-68-9) Fails: Positional Isomerism and Electronic Effects


Simple substitution with other hydrazinyl-trifluoromethylpyridine regioisomers or non-fluorinated analogs is not viable due to profound differences in reactivity and physicochemical properties. The specific 4-hydrazinyl-2-(trifluoromethyl) arrangement confers a distinct electronic environment, as evidenced by a dramatically lower predicted pKa (3.78) compared to its 2-hydrazinyl-4-(trifluoromethyl) isomer (pKa ~8.89) . This difference of over 5 log units fundamentally alters the compound's protonation state under physiological and reaction conditions, directly impacting its nucleophilicity and its ability to participate in specific cyclization or condensation reactions. Furthermore, the positional isomerism dictates the regiochemical outcome of subsequent synthetic transformations, such as the formation of triazolo[4,3-a]pyridines, a pathway documented for the 2-hydrazinyl isomer [1], but not automatically applicable to the 4-hydrazinyl scaffold. Therefore, selecting this specific regioisomer is a critical decision point that governs both reaction efficiency and product structure.

4-Hydrazinyl-2-(trifluoromethyl)pyridine (1228535-68-9) Quantitative Evidence Guide for Scientific Procurement


Evidence Point 1: Distinct Reactivity Profile Compared to the 2-Hydrazinyl-4-(trifluoromethyl)pyridine Positional Isomer

The position of the hydrazinyl group relative to the electron-withdrawing trifluoromethyl substituent is the primary driver of differential reactivity. 4-Hydrazinyl-2-(trifluoromethyl)pyridine (CAS 1228535-68-9) is predicted to be a significantly stronger acid (pKa 3.78) than its 2-hydrazinyl-4-(trifluoromethyl)pyridine isomer (CAS 89570-84-3, predicted pKa 8.89) . This 5.11 log unit difference in acidity translates to a >100,000-fold difference in the ratio of protonated to neutral species at a given pH, profoundly affecting its nucleophilicity in condensation reactions and its solubility profile. Consequently, a reaction optimized for one isomer cannot be directly transferred to the other, and the choice of isomer directly dictates the synthetic outcome .

medicinal chemistry synthetic methodology heterocyclic chemistry

Evidence Point 2: Divergent Synthetic Utility from 2-Hydrazinyl Isomer in Triazole Formation

The synthetic utility of hydrazinylpyridine regioisomers is not interchangeable. The 2-hydrazinyl-4-(trifluoromethyl)pyridine isomer (CAS 89570-84-3) has been specifically utilized as a key intermediate (compound '4') for the single-step synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives [1]. This well-established reaction pathway exploits the nucleophilic character and regiospecific ring-closure facilitated by the 2-hydrazinyl substitution pattern. In contrast, 4-Hydrazinyl-2-(trifluoromethyl)pyridine (CAS 1228535-68-9), with its distinct regioelectronic properties, is structurally precluded from undergoing this exact same transformation to yield the identical [4,3-a] fused system. It would instead lead to alternative, non-analogous heterocyclic frameworks (e.g., pyrazolopyridines or 1,2,4-triazolo[1,5-a]pyridines) [2].

synthetic chemistry medicinal chemistry heterocyclic scaffolds

Evidence Point 3: Procurement-Grade Purity and Scale as a Differentiator

For research and development, the commercial availability and defined purity grade of a specific isomer are critical procurement criteria. 4-Hydrazinyl-2-(trifluoromethyl)pyridine (CAS 1228535-68-9) is commercially available from multiple suppliers with a documented purity specification of 97% , and is offered at scales from 50 mg up to 2.5 g . This contrasts with its positional isomer, 2-Hydrazinyl-4-(trifluoromethyl)pyridine (CAS 89570-84-3), which is available in a different purity grade (95%) . The higher specified purity for the target compound can reduce the need for costly in-house purification steps, particularly when used as a building block in multi-step syntheses. The availability of multiple vendors (e.g., Leyan, AKSci, Alfa Chemistry) ensures supply chain redundancy and competitive pricing [1].

procurement chemical supply synthetic chemistry

4-Hydrazinyl-2-(trifluoromethyl)pyridine (1228535-68-9): High-Confidence Application Scenarios Based on Direct Evidence


Scaffold for Divergent Heterocyclic Synthesis in Medicinal Chemistry

Based on the compound's established role as a versatile building block , its primary application is as a key intermediate for the synthesis of fluorinated nitrogen-containing heterocycles. The hydrazinyl group is a reactive handle for condensation with carbonyl compounds to form hydrazones, which can then be cyclized to form a diverse array of pyrazole and pyridazine derivatives. The electron-withdrawing CF3 group at the 2-position modulates the electronics of the pyridine ring, influencing both the initial condensation step and the properties of the final product [1]. This is a core application in drug discovery for generating novel patentable scaffolds.

Synthesis of Novel 1,2,4-Triazole and Pyrazole Libraries

The target compound's specific substitution pattern (hydrazine at position 4, CF3 at position 2) distinguishes it from its more commonly cited 2-hydrazinyl isomer. It is particularly suited for generating compound libraries where the triazole or pyrazole ring is fused to the pyridine core via the 4-position . This regiospecificity is crucial for accessing a unique chemical space that is less explored than the [4,3-a] fused systems derived from the 2-hydrazinyl isomer [1]. Therefore, it is an ideal reagent for chemists seeking to diversify their compound collections and explore structure-activity relationships (SAR) around this less congested scaffold.

Development of Kinase Inhibitor and Anticancer Agent Candidates

Hydrazinyl-substituted heteroaryl compounds are a privileged class of kinase inhibitors and anticancer agents . The trifluoromethyl group is a well-established pharmacophore that enhances metabolic stability and binding affinity [1]. While specific IC50 data for 1228535-68-9 is not publicly available, its structural features align with those of known kinase inhibitor scaffolds. Its primary value lies in being a reactive intermediate for the rapid generation of analogs for biological screening. Patent literature indicates its potential utility in preparing compounds for treating cancer and autoimmune diseases [2], making it a strategic procurement item for early-stage drug discovery.

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